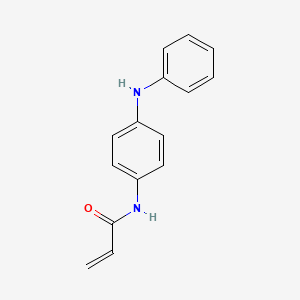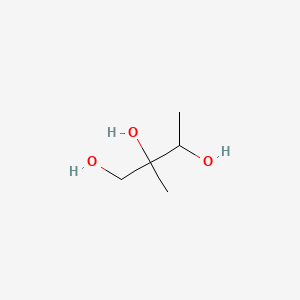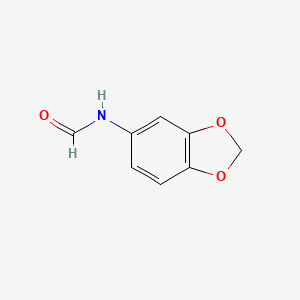
N-(4-Anilinophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Anilinophenyl)prop-2-enamide, also known as 4-anilinopropionamide (4-APA), is an organic compound belonging to the class of amides. It is a colorless solid that is soluble in a number of organic solvents, and is used as a precursor to a variety of pharmaceuticals and other compounds. 4-APA is a versatile compound that has been used in a variety of scientific applications, including as a synthetic intermediate, a drug delivery agent, and a catalyst.
科学的研究の応用
4-APA has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, and antifungals. It has also been used as a drug delivery agent, as it can be used to solubilize and stabilize drugs for delivery. In addition, it has been used as a catalyst in the synthesis of a variety of compounds, including polymers and dyes.
作用機序
The mechanism of action of 4-APA is not well understood. It is believed that the compound acts as a proton donor, donating protons to acceptor molecules, such as amino acids and peptides. This proton donation is thought to be responsible for its ability to solubilize and stabilize drugs for delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-APA are not well understood. It has been shown to be non-toxic and non-irritating when applied topically, and it has also been shown to be non-carcinogenic. However, further research is needed to determine the full range of its biochemical and physiological effects.
実験室実験の利点と制限
The main advantage of using 4-APA in lab experiments is its versatility. It can be used as a synthetic intermediate, a drug delivery agent, and a catalyst. It is also non-toxic and non-irritating when applied topically. However, the full range of its biochemical and physiological effects is not yet known, and further research is needed to determine these effects.
将来の方向性
Future research on 4-APA should focus on determining its full range of biochemical and physiological effects. Additionally, further research should be conducted to investigate its potential uses as a drug delivery agent and a catalyst. Additionally, research should be conducted to investigate its potential applications in the synthesis of other compounds, such as polymers and dyes. Finally, further research should be conducted to investigate its potential uses in the synthesis of pharmaceuticals and other compounds.
合成法
4-APA can be synthesized by several methods. The most common method involves the reaction of aniline and propionyl chloride, followed by hydrolysis of the resulting amide. Other methods include the reaction of aniline with acrylonitrile, followed by hydrolysis of the resulting nitrile, and the reaction of aniline with propionyl bromide, followed by hydrolysis of the resulting amide.
特性
IUPAC Name |
N-(4-anilinophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-15(18)17-14-10-8-13(9-11-14)16-12-6-4-3-5-7-12/h2-11,16H,1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLPOBRVSAUJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626808 |
Source


|
| Record name | N-(4-Anilinophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Anilinophenyl)prop-2-enamide | |
CAS RN |
22325-96-8 |
Source


|
| Record name | N-(4-Anilinophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)


![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)
![2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613745.png)
![2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613747.png)
![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)





![4-phenyl-1lambda6,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone](/img/structure/B6613802.png)
